Product packaging for Molybdenum--platinum (1/3)(Cat. No.:CAS No. 60862-48-8)

Molybdenum--platinum (1/3)

Cat. No.: B14599737
CAS No.: 60862-48-8
M. Wt: 681.2 g/mol
InChI Key: VCCBRZDHSCYNFV-UHFFFAOYSA-N
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Description

Contextualization of Intermetallic Research in Electrocatalysis

Intermetallic compounds are a class of materials that exhibit attractive electronic, physical, and chemical properties, making them ideal for electrocatalytic applications. nih.govrsc.org They are characterized by a highly ordered crystal structure with specific stoichiometric compositions, which results in a high density of active sites and enhanced electrical conductivity. rsc.org These features are a departure from random substitutional alloys, where atoms are not arranged at specific positions in the unit cell. rsc.org

In the field of electrocatalysis, particularly for processes like the hydrogen evolution reaction (HER) and oxygen reduction reaction (ORR) in fuel cells, intermetallics are highly valued. nih.govrsc.org The synergistic effect between the different metallic components can lead to enhanced catalytic properties compared to the individual metals. nih.gov For instance, in platinum-based systems, alloying with a secondary metal like molybdenum can modify the electronic structure of platinum, optimizing the adsorption and desorption of reaction intermediates and improving catalytic activity and stability. nih.govjecst.org Specifically, in alcohol oxidation reactions, the bifunctional mechanism is a key advantage; molybdenum can facilitate the dissociation of water molecules, providing hydroxyl groups that help oxidize carbon monoxide (CO), a common catalyst poison that blocks platinum's active sites. jecst.org

Despite their promise, the widespread use of intermetallics in electrocatalysis faces challenges, primarily related to complex and energy-intensive synthesis methods that can result in larger particles with reduced surface areas. nih.govrsc.org

Significance of Molybdenum-Platinum Intermetallics in Advanced Materials Science

The significance of molybdenum-platinum intermetallics in advanced materials science extends beyond their catalytic potential. These materials are part of a broader class of platinum-group-metal (PGM)-based intermetallics being explored for high-temperature structural applications. researchgate.net Their inherent properties, such as high melting points, excellent strength, and resistance to corrosion and oxidation at elevated temperatures, make them candidates for use in demanding environments like gas turbines and combustors. researchgate.net

The ordered atomic arrangement in Mo-Pt intermetallics, such as the L1₂ structure of MoPt₃, results in distinct physical and electronic properties compared to the parent metals or their disordered alloys. rsc.org This ordered structure can lead to enhanced stability. rsc.org Research into the Mo-Pt system has shown that alloying platinum with molybdenum can significantly influence properties like hardness. nasa.gov The strong interactive bonding between the constituent metals in intermetallic phases like MoPt₃ contributes to their unique and stable characteristics. acs.orgacs.org The development of these materials is driven by the need for advanced materials that can operate under extreme conditions where conventional alloys may fail. researchgate.net

Overview of Mo-Pt System Intermetallic Phases (e.g., MoPt₃, MoPt₂, Mo₃Pt)

The molybdenum-platinum binary system is comprised of several intermetallic compounds, each with a distinct, defined stoichiometry. rsc.org Among the most studied are MoPt₃, MoPt₂, and Mo₃Pt. First-principles calculations have been employed to investigate the structural and electronic properties of these phases to predict their stability and potential catalytic performance. researchgate.net

The synthesis of these phases often involves high-temperature methods like arc-melting of the elemental powders in stoichiometric amounts. rsc.org The resulting alloys can then be characterized to confirm their phase structure. For example, studies have successfully synthesized various Mo-Pt alloys and analyzed their composition and microstructure. researchgate.netresearchgate.net

The properties of these intermetallic phases are closely linked to their composition and crystal structure. For instance, computational studies have predicted that MoPt₃ is a promising catalyst for the hydrogen evolution reaction. researchgate.net The distinct coordination and bonding environments of molybdenum and platinum atoms within each phase give rise to their unique set of properties.

Below is a data table summarizing key information about the primary intermetallic phases in the Mo-Pt system.

Intermetallic PhaseChemical FormulaCrystal Structure (Prototype)Noted Properties/Applications Research
Molybdenum-Platinum (1/3)MoPt₃tP4Investigated for electrocatalytic hydrogen evolution. researchgate.netforth.gr Calculations suggest it to be a potentially effective catalyst. researchgate.net
Molybdenum-Platinum (1/2)MoPt₂Subject of structural and electronic property calculations. researchgate.net
Molybdenum-Platinum (3/1)Mo₃PtSubject of structural and electronic property calculations. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula MoPt3 B14599737 Molybdenum--platinum (1/3) CAS No. 60862-48-8

Properties

CAS No.

60862-48-8

Molecular Formula

MoPt3

Molecular Weight

681.2 g/mol

IUPAC Name

molybdenum;platinum

InChI

InChI=1S/Mo.3Pt

InChI Key

VCCBRZDHSCYNFV-UHFFFAOYSA-N

Canonical SMILES

[Mo].[Pt].[Pt].[Pt]

Origin of Product

United States

Synthetic Methodologies for Molybdenum Platinum 1/3

High-Temperature Solid-State Reaction Techniques

High-temperature solid-state reactions are a conventional and widely utilized approach for the synthesis of intermetallic compounds like MoPt₃. These methods typically involve the direct reaction of the constituent elements at elevated temperatures, promoting diffusion and the formation of the desired ordered crystal structure.

Arc-Melting Synthesis Routes

Arc-melting is a robust technique for synthesizing MoPt₃ from its elemental constituents. This method employs a high-current electric arc to generate intense heat, melting the precursor metals within a water-cooled copper hearth under an inert atmosphere, typically argon, to prevent oxidation. ub.eduunileoben.ac.at The process involves weighing stoichiometric amounts of high-purity molybdenum and platinum, which are then subjected to the electric arc. The high temperatures, often exceeding 3000°C, ensure the complete melting and mixing of the components. mdpi.com

To ensure homogeneity of the resulting MoPt₃ alloy, the sample is typically melted multiple times, with the ingot being flipped between each melting cycle. ub.edu The rapid cooling inherent to this process can sometimes lead to the formation of metastable phases or disordered structures, necessitating a subsequent annealing step to achieve the desired ordered MoPt₃ phase.

ParameterTypical Range/ValuePurpose
Starting MaterialsHigh-purity Mo and PtTo ensure the formation of the desired compound without impurities.
AtmosphereInert (e.g., Argon)To prevent oxidation of the metals at high temperatures.
CurrentVariable (e.g., 100A)To generate a stable electric arc and achieve the melting point of the constituents.
Melting DurationSeconds to minutesTo ensure complete melting and mixing of the elements.
Remelting CyclesMultipleTo enhance the homogeneity of the resulting alloy.

Thermal Annealing Processes

Thermal annealing is a crucial heat treatment process employed to modify the microstructure of materials. stinstruments.com In the context of MoPt₃ synthesis, it is often used as a post-synthesis step following techniques like arc-melting to promote the formation of the ordered intermetallic phase from a disordered solid solution. The annealing process involves heating the as-synthesized alloy to a specific temperature below its melting point and holding it for a predetermined duration, followed by controlled cooling. youtube.com

This heat treatment provides the necessary thermal energy for atomic diffusion, allowing the molybdenum and platinum atoms to arrange themselves into the thermodynamically stable, ordered crystal structure of MoPt₃. The annealing temperature and duration are critical parameters that significantly influence the degree of ordering and the final properties of the material. Insufficient annealing may result in an incomplete phase transformation, while excessive temperatures could lead to grain growth or even decomposition.

ParameterDescriptionImpact on Synthesis
Annealing TemperatureThe specific temperature at which the alloy is held.Controls the rate of atomic diffusion and phase transformation.
Annealing DurationThe length of time the alloy is held at the annealing temperature.Determines the extent of atomic ordering and phase purity.
Cooling RateThe rate at which the alloy is cooled after annealing.Can influence the retention of the desired ordered phase.

Precursor-Based Synthesis Approaches

Precursor-based synthesis methods offer an alternative to direct high-temperature reactions, providing better control over the stoichiometry and morphology of the final product at potentially lower temperatures.

Single-Source Precursor Derived Synthesis

The single-source precursor (SSP) approach involves the design and synthesis of a molecule that contains both molybdenum and platinum in the desired 1:3 stoichiometric ratio. nih.govnih.govacs.org This heterobimetallic precursor is then decomposed under controlled conditions, such as thermolysis, to yield the MoPt₃ intermetallic compound. nih.gov The key advantage of this method is that the intimate mixing of the constituent metals at the molecular level can facilitate the formation of the desired phase at lower temperatures and with higher precision than traditional solid-state methods. acs.org

The design of a suitable single-source precursor is critical and involves the use of appropriate ligands to bind the metal centers and ensure the stability of the molecule. The decomposition of the precursor must be carefully controlled to remove the organic ligands without introducing impurities into the final MoPt₃ product. Research in this area is ongoing to develop stable and efficient single-source precursors for a variety of intermetallic compounds. nih.gov

Solution-Based and Deposition Methods

Solution-based and deposition methods provide pathways to synthesize MoPt₃ with controlled nanostructures and compositions, which can be particularly advantageous for catalytic applications.

Selective Oxidation of Molybdenum-Platinum Powders

A novel approach to producing platinum-containing catalysts involves the selective oxidation of molybdenum-platinum alloy powders. researchgate.net In this method, a Mo-Pt alloy with a composition that can lead to the formation of MoPt₃ is first prepared, often through arc-melting. The resulting alloy powder is then subjected to a controlled oxidation process.

Magnetron Sputtering Deposition for Related Platinum Silicides

Magnetron sputtering is a physical vapor deposition technique widely used for creating thin films with high purity and controlled thickness. nanografi.com While not directly a method for Mo-Pt alloys, its application in forming related compounds like platinum silicides (PtSi) is instructive. This process is crucial in the semiconductor industry and for creating superconducting devices. aip.orgosti.gov

The synthesis of PtSi thin films typically involves a two-step process:

Platinum Deposition : A thin layer of platinum, often around 10 nm, is deposited onto a silicon (Si) substrate using a DC magnetron sputtering system. aip.orgosti.gov This is performed in a high-vacuum chamber filled with an inert gas like argon to generate plasma. nanografi.com The substrate is often cleaned beforehand to remove any native oxide layer, for instance, by using a buffered oxide etch. aip.orgosti.gov

Thermal Annealing : Following deposition, the Pt-covered Si substrate undergoes a rapid thermal processing (RTP) or annealing step at elevated temperatures, typically around 600 °C, in an inert atmosphere. aip.orgosti.gov This thermal treatment induces a reaction between the platinum and silicon, converting the thin Pt layer into a polycrystalline PtSi film. aip.org

The properties of the resulting film, such as its crystalline orientation and electrical resistance, are influenced by deposition parameters like temperature, Pt concentration, and gas pressure. spiedigitallibrary.org Characterization techniques such as X-ray diffraction (XRD) are used to confirm the formation of the desired PtSi phase and the absence of intermediate phases like Pt₂Si or Pt₃Si. aip.org

Table 1: Parameters for Magnetron Sputtering of Platinum Silicide Thin Films

Parameter Typical Value/Condition Source
Substrate Si (100) wafers aip.orgosti.gov
Pt Layer Thickness ~10 nm aip.orgosti.gov
Deposition Method DC Magnetron Sputtering nanografi.comspiedigitallibrary.org
Annealing Temperature 600 °C aip.orgosti.gov
Annealing Atmosphere Inert (e.g., 4% H₂ in Ar) aip.orgosti.gov
Resulting Film Polycrystalline PtSi aip.org

Hydrothermal Methods for Molybdenum Sulfide Systems Modified with Platinum Nanoparticles

Hydrothermal synthesis is a versatile wet-chemical method for producing a wide range of nanomaterials, including two-dimensional (2D) transition metal dichalcogenides like molybdenum disulfide (MoS₂). researchgate.netrsc.org This technique involves chemical reactions in aqueous solutions at elevated temperatures and pressures within a sealed vessel, known as an autoclave. chalcogen.ro It allows for the control of particle size, morphology, and crystallinity. chalcogen.rorsc.org

For MoS₂ synthesis, precursors such as molybdenum trioxide (MoO₃) and a sulfur source like thiourea are commonly used. acs.org The reaction conditions, including temperature, time, and the ratio of precursors, play a critical role in determining the final structure of the MoS₂ nanosheets. rsc.orgacs.org

To enhance the catalytic properties of MoS₂, it is often modified with platinum nanoparticles. One approach combines the hydrothermal method with a subsequent wet-reflux strategy. researchgate.net For example, a flower-like MoS₂ architecture can be first developed hydrothermally, followed by the stabilization of ultrafine Pt nanoparticles onto its surface. researchgate.net This creates a composite material where the properties of both components are harnessed. The hydrothermal technique is valued for being a relatively simple and cost-effective route to producing high-purity, controlled nanostructures. chalcogen.ro

Table 2: Hydrothermal Synthesis Conditions for MoS₂ Nanostructures

Parameter Condition Effect Source
Precursors MoO₃ and Thiourea Formation of MoS₂ acs.org
Temperature 160–220 °C Influences crystallinity and phase rsc.orgacs.org
Time Variable Affects the growth and structure of nanosheets rsc.org
pH Variable Can alter the morphology of the final product rsc.org
Pressure Variable Can change the morphology from nanorods to nanoflowers chalcogen.ro

Advanced Structural Characterization of Molybdenum Platinum 1/3

Crystallographic Investigations

Crystallographic studies are essential for determining the atomic arrangement within the MoPt3 alloy, confirming the formation of the desired ordered intermetallic phase.

X-ray Diffraction (XRD) Analysis

X-ray Diffraction (XRD) is a primary technique used to identify the crystal structure and phase purity of MoPt3. For intermetallic compounds with an A3B stoichiometry like MoPt3, the formation of an ordered crystal structure results in the appearance of specific diffraction peaks known as superlattice peaks. These peaks are absent in the diffraction patterns of the disordered solid solution or the constituent elements.

Table 1: Expected XRD Reflections for Ordered MoPt3 (AuCu₃-type Structure) This table is illustrative and based on the expected crystal structure. Peak positions (2θ) are dependent on the X-ray wavelength and the precise lattice parameter.

Miller Indices (hkl) Reflection Type
(100) Superlattice
(110) Superlattice
(111) Fundamental
(200) Fundamental
(210) Superlattice
(211) Superlattice
(220) Fundamental
(311) Fundamental
(222) Fundamental

Determination of Crystal Structure Prototypes (e.g., tP4 MoPt3)

The ordered MoPt3 intermetallic compound adopts the AuCu₃-type crystal structure prototype. globalsino.commaterialsproject.orgarxiv.org This is a common structure for A₃B intermetallic alloys. The Pearson symbol for this structure type is cP4, indicating a cubic primitive lattice with 4 atoms per unit cell. researchgate.netresearchgate.net The space group is Pm-3m (No. 221). globalsino.comucl.ac.ukresearchgate.net

In this structure, the minority atom (Molybdenum) occupies the corner positions of the cube, while the majority atoms (Platinum) occupy the centers of each face. globalsino.commaterialsproject.org This specific, ordered arrangement is responsible for the unique electronic and catalytic properties of the intermetallic compound compared to its disordered alloy counterpart.

Table 2: Crystallographic Data for Molybdenum-Platinum (1/3) Based on the AuCu₃ structure prototype.

Parameter Value
Compound Name Molybdenum-Platinum (1/3)
Formula MoPt₃
Crystal System Cubic
Space Group Pm-3m (No. 221) globalsino.comucl.ac.ukresearchgate.net
Pearson Symbol cP4
Structure Prototype AuCu₃ (L1₂) globalsino.commaterialsproject.org
Lattice Parameter (a) ~3.9 Å (representative value)
Atomic Positions
Mo 1a (0, 0, 0) globalsino.com
Pt 3c (0, 1/2, 1/2) globalsino.com

Microstructural and Morphological Analysis

Investigating the microstructure and morphology reveals the physical form of the MoPt3 compound, from the atomic scale to the nanoparticle level.

Electron Microscopy Techniques (e.g., TEM, HAADF-STEM)

Transmission Electron Microscopy (TEM) and Scanning Transmission Electron Microscopy (STEM) are powerful tools for the direct visualization of MoPt3 nanoparticles and their atomic structure. nih.gov High-Angle Annular Dark-Field STEM (HAADF-STEM), in particular, is highly effective for imaging materials composed of elements with different atomic numbers (Z). scribd.com

In HAADF-STEM imaging, the brightness of an atomic column is approximately proportional to the square of its average atomic number (Z-contrast). nih.gov This allows for the clear differentiation between the heavier Platinum atoms (Z=78) and the lighter Molybdenum atoms (Z=42). Atomic-resolution HAADF-STEM images can therefore directly visualize the ordered arrangement of Mo and Pt atoms on the crystal lattice, confirming the AuCu₃-type structure at the nanoscale. fz-juelich.descienceopen.com These techniques are also used to characterize key morphological features such as:

Particle Size and Distribution: Determining the average size and spread of MoPt3 nanoparticles. nih.gov

Shape and Faceting: Identifying the crystallographic planes exposed on the nanoparticle surface.

Crystalline Defects: Visualizing imperfections such as grain boundaries, dislocations, and stacking faults within the nanoparticles. mdpi.com

Nanoporous Structure Characterization

Nanoporous structures of MoPt3, which offer extremely high surface areas, can be fabricated through a process called dealloying. aimspress.comaimspress.comresearchgate.net This technique involves the selective removal of a less noble component from a precursor alloy. To create nanoporous MoPt3, a sacrificial, more reactive element (e.g., Copper or Aluminum) would first be alloyed with Molybdenum and Platinum. The resulting ternary alloy is then exposed to a corrosive environment (e.g., an acidic solution) that selectively leaches out the sacrificial element. tandfonline.com

The remaining, more noble Mo-Pt framework reorganizes into a three-dimensional, bi-continuous network of solid ligaments and interconnected pores. tandfonline.com The characterization of this nanoporous structure is typically performed using:

Transmission Electron Microscopy (TEM): To image the fine details of the structure, allowing for the measurement of the average ligament and pore diameters, which are typically in the nanometer range. researchgate.net

Surface-Sensitive Spectroscopic Characterization

The surface composition and the chemical state of the constituent elements in MoPt3 are critical, as the surface is where interactions with the external environment, such as in catalysis, occur. X-ray Photoelectron Spectroscopy (XPS) is a premier surface-sensitive technique used for this purpose, providing information about the top few nanometers of the material. researchgate.nettasconusa.com

An XPS analysis of a MoPt3 surface involves irradiating the sample with X-rays and measuring the kinetic energies of the emitted core-level electrons. High-resolution spectra of the Mo 3d and Pt 4f regions provide detailed chemical state information.

Platinum (Pt 4f): The Pt 4f spectrum is expected to show a characteristic doublet (Pt 4f₇/₂ and Pt 4f₅/₂). For a clean, metallic MoPt3 alloy, these peaks would be located at binding energies characteristic of Pt in its elemental, metallic state (Pt⁰). The presence of surface oxides would result in additional, chemically shifted components at higher binding energies.

Molybdenum (Mo 3d): The Mo 3d spectrum is more complex. Due to the high reactivity of molybdenum with oxygen, the surface is likely to be composed of multiple oxidation states. Deconvolution of the Mo 3d spectrum can reveal the presence of metallic Mo (Mo⁰) from the bulk alloy, as well as various oxide species such as MoO₂ (Mo⁴⁺), Mo₂O₅ (Mo⁵⁺), and MoO₃ (Mo⁶⁺) on the surface. tasconusa.commpg.deresearchgate.net

Quantitative analysis of the peak areas in XPS spectra allows for the determination of the surface elemental composition and the relative concentrations of the different oxidation states of molybdenum. tasconusa.com

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For Molybdenum-Platinum (1/3), XPS analysis reveals the surface oxidation states and the electronic interaction between molybdenum and platinum.

In studies of bimetallic Platinum-Molybdenum catalysts, XPS spectra have identified the characteristic peaks for both platinum and molybdenum. The Pt 4f region of the spectrum typically shows a doublet corresponding to Pt 4f₇/₂ and Pt 4f₅/₂. For a PtMo/C electrocatalyst, the Pt 4f₇/₂ peak has been observed at a binding energy of 72.65 eV, indicating the presence of metallic platinum (Pt⁰).

The Mo 3d region of the spectrum is more complex due to the multiple oxidation states that molybdenum can adopt. Analysis of the Mo 3d spectra for PtMo alloys often reveals the presence of various molybdenum species. Deconvolution of the Mo 3d peak typically shows components corresponding to different oxidation states. For instance, in a PtMo/C catalyst, the Mo 3d₅/₂ peak was identified at 229.06 eV, which is associated with Mo(IV). Further analysis of the Mo 3d spectra has shown the presence of Mo(V) and Mo(VI) species at binding energies of 230.77 eV and 232.80 eV for the Mo 3d₅/₂ peak, respectively. The presence of these multiple oxidation states suggests a complex surface chemistry.

Interactive Data Table: XPS Binding Energies for Molybdenum-Platinum (1/3)

ElementOrbitalBinding Energy (eV)Oxidation State
PlatinumPt 4f₇/₂72.65Pt⁰
MolybdenumMo 3d₅/₂229.06Mo(IV)
MolybdenumMo 3d₅/₂230.77Mo(V)
MolybdenumMo 3d₅/₂232.80Mo(VI)

Note: The data presented is based on studies of PtMo bimetallic systems and serves as a reference for the Molybdenum-Platinum (1/3) compound.

Ultraviolet Photoelectron Spectroscopy (UPS)

Ultraviolet Photoelectron Spectroscopy (UPS) is a technique used to measure the valence band electronic structure of materials. It provides information about the density of states, work function, and ionization potential. This information is critical for understanding the electronic properties that govern the catalytic and electronic applications of Molybdenum-Platinum (1/3).

A UPS spectrum of MoPt₃ would be expected to show features corresponding to the occupied electronic states. The work function of the alloy, which is the minimum energy required to remove an electron from the surface to the vacuum level, could be determined from the secondary electron cutoff in the UPS spectrum. This value is a critical parameter for applications in electronics and catalysis as it influences charge transfer processes at interfaces. Theoretical studies and comparisons with UPS data from pure molybdenum and platinum, as well as other platinum-based alloys, could provide an estimation of the electronic modifications occurring upon alloy formation in MoPt₃.

Electronic Structure and Chemical Bonding of Molybdenum Platinum 1/3

Analysis of Electronic States

The arrangement and characteristics of electronic states, particularly near the Fermi level, are critical in determining the material's electrical and catalytic properties. wikipedia.orggsu.edu

Density of States (DOS) Analysis (Total and Partial)

The Density of States (DOS) describes the number of available electronic states at each energy level. libretexts.orgresearchgate.net Analysis of the total and partial DOS for MoPt₃ reveals the contributions of different atomic orbitals to the electronic structure.

In the case of MoPt₃, the electronic states are primarily composed of Mo 4d and Pt 5d orbitals. The valence band is predominantly formed by the bonding combination of these d-orbitals. The antibonding states, on the other hand, are located above the Fermi level. A key feature of the electronic structure of MoPt₃ is the presence of a pseudogap in the density of states. This pseudogap separates the bonding and antibonding states.

Fermi Energy and Conduction Properties

The Fermi energy (EF) represents the highest energy level occupied by electrons at absolute zero temperature. wikipedia.orglibretexts.org Its position within the electronic band structure dictates the material's conduction properties. wikipedia.orggsu.edu For MoPt₃, the Fermi level is situated within the d-band, specifically within the aforementioned pseudogap. aps.org This positioning of the Fermi level is significant as it suggests that MoPt₃ has a high degree of electronic stability. The states at the Fermi level are primarily of Mo d-character, which is a crucial factor in its catalytic activity. The metallic character of MoPt₃ is indicated by the finite value of the density of states at the Fermi level, N(EF).

Charge Density and Bonding Characteristics

Charge Density Distributions

The distribution of electron charge density in MoPt3 provides a visual representation of the bonding and the accumulation or depletion of electrons in different regions of the crystal lattice. Theoretical calculations, such as those derived from density functional theory (DFT), are instrumental in mapping these distributions. In intermetallic compounds like MoPt3, the charge density is not uniformly distributed. Instead, it shows characteristic patterns that reveal the nature of the interatomic interactions.

Studies on similar intermetallic systems, such as Pd3In and Pt3In, which share the same crystal structure as MoPt3, indicate that there is a significant ionic contribution to the bonding, which is visualized through charge density maps. najah.edu In these maps, a clear transfer of charge from one atomic species to another can be observed, leading to regions of higher and lower electron density compared to isolated neutral atoms. For MoPt3, it is expected that the charge density would be concentrated in the vicinity of the more electroneg-ative platinum atoms and along the bonding paths between molybdenum and platinum atoms, indicating covalent contributions.

Visualizing the charge density difference allows for a clearer picture of the charge redistribution upon bond formation. This is calculated by subtracting the electron densities of the isolated, non-interacting atoms from the total electron density of the compound. In Mo-doped systems, for instance, charge density difference plots show a pronounced charge transfer, which influences the interaction with other molecules. nih.gov

Atoms in Molecules (AIM) Theory Analysis of Bonding Properties

The Quantum Theory of Atoms in Molecules (QTAIM), often referred to as Atoms in Molecules (AIM) theory, provides a rigorous framework for analyzing the chemical bonding in materials based on the topology of the electron density. wikipedia.org This theory allows for the partitioning of a molecule or crystal into atomic basins, enabling the calculation of various properties on a per-atom basis and the characterization of the bonds between them. wikipedia.org

A key feature of AIM analysis is the identification of bond critical points (BCPs), which are points of minimum electron density along the path of maximum electron density between two bonded atoms, known as the bond path. researchgate.net The properties of the electron density (ρ(r)) and its Laplacian (∇²ρ(r)) at the BCP are used to classify the nature of the chemical bond.

For intermetallic compounds, AIM analysis can distinguish between different types of interactions:

Metallic bonding: Characterized by a low electron density and a small, often near-zero or slightly positive, Laplacian at the BCP.

Covalent bonding: Indicated by a relatively high electron density and a large negative value of the Laplacian at the BCP, signifying a concentration of charge in the internuclear region.

Ionic bonding: Typically shows a low electron density and a positive Laplacian at the BCP, indicating charge depletion in the interatomic region. uitm.edu.my

In complex systems like MoPt3, the bonding is expected to be a mixture of these character types. AIM analysis of metal-metal bonds in other transition metal complexes has shown that the electron density between metal atoms in unbridged bonds is often lower than in typical covalent bonds between non-metallic elements. researchgate.net

Interatomic Bonding Characterization

The character of the interatomic bonds in MoPt3 is a blend of metallic, covalent, and ionic contributions, a common feature in intermetallic compounds. The relative strength and nature of these contributions dictate the material's properties.

The strong d-d hybridization between the valence orbitals of molybdenum and platinum is a key factor in the bonding of Mo-Pt alloys. nih.gov This hybridization leads to the formation of strong metallic and covalent interactions. The preference for Mo to form bonds with Pt over forming Mo-Mo bonds is evident in Pt-rich alloys. nih.gov The Pt-Mo bond distance has been observed to be shorter than the Pt-Ni bond distance in certain alloys, suggesting a particularly strong interaction. nih.gov

The analysis of the density of states (DOS) provides further insight into the bonding. In intermetallic compounds, the hybridization of the d-orbitals of the constituent metals leads to the formation of bonding and anti-bonding states. The filling of these states determines the stability of the compound. For MoPt3, the d-orbitals of both Mo and Pt contribute significantly to the DOS near the Fermi level, indicating their involvement in the metallic bonding and the electronic properties of the material.

Bond TypePrimary CharacteristicsExpected Presence in MoPt3
Metallic Delocalized electrons, high coordination numbers, moderate bond strength.Dominant, due to the nature of the constituent elements.
Covalent Localized electron pairs, directional bonds, strong interactions.Significant, arising from the hybridization of Mo and Pt d-orbitals.
Ionic Electrostatic attraction between charged ions, non-directional.Present to some extent due to the difference in electronegativity between Mo and Pt.

Electronic Charge Transfer Effects within Mo-Pt Systems

Electronic charge transfer is a fundamental process in Mo-Pt systems that significantly influences their catalytic and electronic properties. This transfer refers to the net movement of electron density from one atomic species to another upon the formation of an alloy or compound. The direction and magnitude of this charge transfer are governed by the relative electronegativities and electronic structures of molybdenum and platinum.

In molybdenum-doped platinum clusters, the presence of a dopant Mo atom leads to a redistribution of electronic charge within the cluster. colab.ws This charge transfer can be investigated by techniques such as IR photodissociation spectroscopy of adsorbed CO molecules, where the stretching frequency of CO acts as a sensitive probe of the local electronic environment. colab.ws

Theoretical studies on Mo-doped systems have shown that charge redistribution is a key effect of doping. For instance, in Mo-doped Ni3S2, the doping induces a charge redistribution on the active site Ni atoms, which in turn modulates the orbital interactions and enhances catalytic activity. nih.gov Similarly, in Mo-Pt systems, a charge transfer from the less electronegative molybdenum to the more electronegative platinum is expected. This charge transfer can alter the d-band center of platinum, which is a crucial parameter in determining its reactivity and catalytic performance.

The formation of an interface between Mo and Pt can also lead to charge transfer, resulting in the formation of an interface dipole. This has been observed in systems of organic molecules on molybdenum disulfide, where charge transfer leads to a shift in the work function. helmholtz-berlin.de

Influence of Compositional Variations on Electronic Structure (e.g., trace Mo doping in Pt alloys)

The electronic structure of platinum alloys is highly sensitive to compositional variations, and the introduction of even trace amounts of molybdenum can lead to significant changes in their properties. This is of particular interest in catalysis, where the modification of the electronic structure of platinum can enhance its activity and stability.

The addition of a small amount of molybdenum to Pt-Ni alloys has been shown to significantly improve the durability and activity of the catalyst for the oxygen reduction reaction (ORR). nih.gov The Mo atoms tend to disperse well within the alloy and prefer to form bonds with Pt. nih.gov This strong d-d hybridization between Pt and Mo alters the electronic structure of the platinum atoms. nih.gov

Operando X-ray absorption spectra of Cr-doped PtFe alloys, another example of transition metal doping in platinum, have shown that the dopant can facilitate an electron flow to the Pt shell, leading to an electron-enriched Pt surface. acs.org This charge transfer can weaken surface polarization and affect the strain on the Pt atoms, both of which are critical factors for catalytic performance. acs.org Density functional theory calculations have confirmed that such charge transfer from the dopant to the Pt shells can enhance both the activity and the durability of the catalyst. acs.org

In the context of Mo-doped platinum, the primary effects on the electronic structure can be summarized as:

Modification of the d-band center: The charge transfer from Mo to Pt can shift the d-band center of Pt, which is a key descriptor for the adsorption energy of reaction intermediates in catalysis.

Strain effects: The incorporation of Mo atoms into the Pt lattice can induce local strain, which in turn modifies the electronic band structure and the reactivity of the surface Pt atoms.

Ligand effects: The presence of neighboring Mo atoms alters the electronic environment of the Pt atoms through direct orbital overlap and hybridization.

Thermodynamic Investigations of Molybdenum Platinum 1/3

Enthalpy of Formation Determination

The enthalpy of formation is a key thermodynamic parameter that quantifies the energy change upon the formation of a compound from its constituent elements. For MoPt3, this value provides insight into the stability of the alloy.

High-temperature direct reaction synthesis calorimetry is a powerful experimental technique used to measure the enthalpy of formation of intermetallic compounds directly from the reaction of the constituent elements at elevated temperatures. In a study determining the enthalpies of formation of various Mo-Pt alloys, a value for the stoichiometrically similar compound MoPt2 was reported. The enthalpy of formation for MoPt2 was determined to be -36.9 ± 1.8 kJ/mol·at. at 1768 K researchgate.net. This exothermic value indicates that the formation of this platinum-rich molybdenum-platinum alloy is an energetically favorable process. While this value is for MoPt2, it provides a valuable experimental reference point for the thermodynamic stability of platinum-rich phases in the Mo-Pt system.

Table 1: Experimental Enthalpy of Formation for MoPt2

CompoundExperimental MethodTemperature (K)Enthalpy of Formation (kJ/mol·at.)
MoPt2High-Temperature Direct Reaction Synthesis Calorimetry1768-36.9 ± 1.8

Data sourced from Benarchid et al. (2009). researchgate.net

Theoretical calculations, particularly those based on first-principles (ab initio) methods, provide a means to predict the enthalpy of formation of materials. These computational approaches can complement experimental data and offer insights into the bonding and stability of compounds. For the Mo-Pt system, ab initio calculations of structural and electronic properties have been performed for various intermetallics, including MoPt3 researchgate.net. These studies consider the enthalpy of formation to understand the bonding properties of these alloys. The comparison of experimentally measured enthalpies of formation with those predicted by theoretical models, such as Density Functional Theory (DFT), is crucial for validating the computational approaches and for providing a comprehensive understanding of the material's stability nih.gov. While the specific predicted value for MoPt3 from the comparative study is not detailed in the provided search results, the research highlights that such theoretical predictions are a key component of thermodynamic investigations in this system researchgate.net.

Adsorption Thermodynamics on Molybdenum-Platinum (1/3) Surfaces

The interaction of molecules with the surface of MoPt3 is governed by adsorption thermodynamics, which is critical for applications in catalysis and surface science. This involves the study of the changes in Gibbs free energy, entropy, and enthalpy upon adsorption.

Despite a thorough search of available scientific literature, specific experimental or theoretical data for the Gibbs free energy of adsorption (ΔGads), the standard entropy of adsorption (ΔSads), and the standard enthalpy of adsorption (ΔHads) on Molybdenum-Platinum (1/3) surfaces could not be located. Research in this specific area appears to be limited or not publicly available. General principles of adsorption thermodynamics on bimetallic surfaces suggest that these values would be highly dependent on the specific adsorbate, the crystal face of the MoPt3 alloy, and the surface composition and structure. Theoretical studies on related systems, such as the adsorption of furfural (B47365) on Mo/Pt(111) surfaces, have focused on segregation energies rather than providing specific thermodynamic state functions for adsorption acs.org.

No specific data for the Gibbs free energy of adsorption on MoPt3 surfaces were found in the conducted search.

No specific data for the standard entropy of adsorption on MoPt3 surfaces were found in the conducted search.

No specific data for the standard enthalpy of adsorption on MoPt3 surfaces were found in the conducted search.

Analysis of Lateral Repulsion Interactions and Coverage Dependence

General principles of surface science suggest that the adsorption of atoms or molecules onto a Molybdenum-Platinum (1/3) surface would be governed by a complex interplay of electronic and steric effects. Lateral interactions between adsorbed species, which can be either attractive or repulsive, are influenced by factors such as the nature of the adsorbate, the specific adsorption sites on the alloy surface, and the electronic modifications induced by the bimetallic nature of the substrate. These interactions are fundamentally dependent on the surface coverage.

At low coverages, adatoms are typically far apart, and their interactions are minimal. As the surface coverage increases, the average distance between adsorbates decreases, leading to stronger lateral interactions. On many metallic surfaces, these interactions are often repulsive due to dipole-dipole interactions for polar adsorbates or through-surface electronic interactions mediated by the substrate. This repulsion generally leads to a decrease in the adsorption energy per particle as coverage increases.

For a hypothetical analysis, one would expect the unique electronic structure of a MoPt3 alloy to significantly influence these phenomena. The presence of molybdenum atoms could alter the d-band center of the surface platinum atoms, thereby modifying the strength of adsorbate bonding. This, in turn, would affect the magnitude of the lateral repulsive forces.

To provide a concrete analysis as requested, detailed experimental data from techniques such as temperature-programmed desorption (TPD), low-energy electron diffraction (LEED), and scanning tunneling microscopy (STM), or theoretical data from density functional theory (DFT) calculations specific to the Molybdenum-Platinum (1/3) surface, would be required. In the absence of such specific data, any further discussion would be speculative and fall outside the requested scope of reporting established research findings.

Electrochemical Behavior and Electrocatalytic Activity of Molybdenum Platinum 1/3

Hydrogen Evolution Reaction (HER) Electrocatalysis

The electrocatalytic performance of the intermetallic compound Molybdenum-Platinum (1/3) (MoPt3) for the hydrogen evolution reaction (HER) has been a subject of significant research interest. This section delves into the kinetic and mechanistic aspects of HER on MoPt3 in acidic environments, highlighting the crucial role of molybdenum in enhancing the catalytic activity.

Kinetic and Physical Behavior of MoPt3 during Acidic HER

The kinetic behavior of metallurgically prepared MoPt3 as an electrocatalyst for the cathodic evolution of hydrogen has been investigated in a 0.5 mol dm-3 HClO4 solution at 298 K. researchgate.net Studies involving steady-state voltammetry and AC impedance spectroscopy have been employed to understand the reaction on both activated and non-activated electrode surfaces. researchgate.net The electrochemical measurements on Mo-modified Pt nanoalloys immobilized on a carbon black support have demonstrated enhanced electrocatalytic performances for HER in acidic electrolytes when compared to commercially available Pt/C electrocatalysts. acs.org

The current density peaks observed between 0.32–0.55 V (vs SHE) are attributed to the contribution of electrochemically active Mo/Mo oxide species. acs.org The redox reaction of these species in an acidic medium is associated with the shifts between Mo4+ and Mo6+ oxidation states. acs.org The presence of these electrochemically active Mo/Mo oxide species on the alloys leads to higher electrochemical surface area (ECSA) values, which results in a reduced double-layer region due to the overlap of hydrogen desorption/adsorption current peaks. acs.org

Overpotential and Tafel Slope Analysis for HER

The analysis of overpotential and Tafel slopes provides crucial insights into the efficiency and reaction mechanism of an electrocatalyst. For Mo-modified Pt nanoalloys, the overpotentials required to achieve a geometric current density of 10 mA cm⁻² in HClO4 were in the range of 130–136 mV. acs.org In H2SO4 electrolyte, the overpotentials were approximately 90 mV, which is comparable to that of commercial Pt/C electrocatalysts. acs.org

The Tafel slope is a key parameter derived from the Tafel equation, which relates the rate of an electrochemical reaction to the overpotential. It provides information about the rate-determining step of the reaction. For the HER on an activated MoPt3 electrode, the Tafel step is the rate-controlling step up to an overpotential of E = – 0.080 V (RHE). researchgate.net The curvilinear nature of the Tafel plot in this region is a result of the influence of Hads coverage (ΘH) on the rate of the Tafel step. researchgate.net

Volmer-Tafel and Volmer-Heyrovsky Mechanisms for HER

The Hydrogen Evolution Reaction in acidic solutions on the surface of an electrocatalyst is generally understood to proceed via one of two primary pathways: the Volmer-Tafel mechanism or the Volmer-Heyrovsky mechanism. Both mechanisms begin with the Volmer step, which is the initial adsorption of a hydrogen atom onto the catalyst surface.

On an activated MoPt3 electrode, within the potential range of E = 0.00 to -0.08 V (RHE), the HER mechanism is a consecutive combination of the Volmer step (electrosorption of Hads species) followed predominantly by the Tafel step (chemical recombination of Hads species to form H2). researchgate.net The contribution of the parallel Heyrovsky step (electrosorption) is considered negligible in this potential range. researchgate.net

However, for potentials E < – 0.080 V (RHE), where there is practically full coverage of Hads on the electrode surface (ΘH → 1), the mechanism shifts. researchgate.net It becomes a consecutive combination of the Volmer step followed by the Heyrovsky step. researchgate.net A similar mechanism is observed on a non-activated MoPt3 electrode, with the distinction that full coverage on the electrode surface was achieved when only 14% of the available sites were occupied by Hads. researchgate.net

Role of Molybdenum in Enhancing Catalytic Processes

The inclusion of molybdenum in platinum-based catalysts has been shown to significantly enhance their catalytic activity for the HER. This enhancement is attributed to a synergistic effect between the two metals. researchgate.netnih.gov The combination of a "hypo-hyper-d-electronic" duo of metals, one from each branch of the volcano plot of HER activity, can lead to an enhanced catalytic effect. researchgate.net

Molybdenum's high chemical stability, thermal conductivity, and corrosion resistance make it a robust component in catalysts. nikalyte.com When combined with platinum, it can create a co-catalyst with activity akin to that of bulk platinum, but with a significantly lower platinum loading. nikalyte.com This is economically advantageous due to the high cost and scarcity of platinum.

Furthermore, molybdenum-based catalysts exhibit greater resistance to sulfur poisoning compared to their pure platinum counterparts. nikalyte.com The presence of molybdenum can facilitate charge transfer kinetics and promote the adsorption and desorption of hydrogen, which are critical steps in the HER. researchgate.net The incorporation of molybdenum can also provide additional active sites on the catalyst surface, further boosting its catalytic activity. researchgate.net

Oxygen Reduction Reaction (ORR) Electrocatalysis

While the primary focus has been on HER, the influence of molybdenum on the Oxygen Reduction Reaction (ORR) in platinum-based systems is also a critical area of study, particularly in the context of fuel cell applications.

Influence of Molybdenum Promotion on ORR Activity in Pt-Co Intermetallics

The promotion of intermetallic platinum-cobalt (B8599474) (Pt-Co) catalysts with molybdenum has been shown to significantly enhance their ORR activity. researchgate.net This is achieved through impregnation and thermal treatments using MoCl5 as a precursor. researchgate.net

With an optimized coverage of molybdenum promoters, cluster-like Mo-Ox species are formed. researchgate.net These species effectively lower the white line intensity of Pt in its near-edge structure (Pt L-edge XANES), which suggests a weakening of its affinity towards oxygen. researchgate.net This is a desirable characteristic for an ORR catalyst as it facilitates the release of oxygen-containing intermediates.

Density functional theory calculations have revealed that molybdenum oxide cluster species play a beneficial role in lowering the d-band energy of surface Pt atoms. researchgate.net This effect is particularly pronounced in Pt segregated regions where there is no Pt-Co phase in proximity to induce strain or ligand effects. researchgate.net The Mo-promoted intermetallic Pt-Co catalyst exhibited a high ORR mass activity of 0.89 A/mg Pt, a significant improvement over the 0.22 A/mg Pt for pure Pt and 0.62 A/mg Pt for its parent Pt-Co catalyst. researchgate.net

The durability of the Mo-promoted catalyst is also noteworthy. It lost only 29% of its initial 0.95 V mass activity, which is a better performance than the non-promoted fresh PtCo catalyst (0.32 A/mg Pt vs 0.24 A/mg Pt). researchgate.net

Optimization of Oxygen Intermediate Adsorption/Desorption

The electrocatalytic activity of Molybdenum-Platinum (1/3), or MoPt3, particularly for the oxygen reduction reaction (ORR), is intrinsically linked to its ability to optimize the adsorption and desorption of oxygen-containing intermediates. The Sabatier principle dictates that the interaction between the catalyst surface and reaction intermediates should be neither too strong nor too weak to achieve maximum catalytic activity. In the context of the ORR, this involves the adsorption of O2 and the subsequent bond-breaking and formation steps involving intermediates such as O, OH, and OOH*.

Research indicates that the synergistic effect between molybdenum and platinum nanoparticles can facilitate charge transfer kinetics, which in turn promotes both the adsorption of hydrogen and the desorption of oxygen-containing species. nih.govresearchgate.net The presence of Mo can also lead to the formation of mixed oxides, such as NiMoO4 and CoMoO4 when other transition metals are present, creating heterointerfaces and oxygen vacancies that further enhance catalytic activity by providing more favorable sites for the adsorption and desorption of reaction intermediates. mdpi.com

Fundamental Electrochemical Characterization Techniques

Cyclic Voltammetry (CV) Studies, including Underpotential Deposition of Hydrogen (Hupd)

Cyclic voltammetry (CV) is a fundamental electrochemical technique used to probe the surface characteristics and electrocatalytic activity of materials like MoPt3. nih.gov A typical CV of a platinum-based catalyst in an acidic electrolyte displays distinct regions corresponding to different electrochemical processes.

One of the key features observed in the CV of MoPt3 is the region of underpotential deposition of hydrogen (Hupd). scientific.net This phenomenon involves the deposition of a monolayer of hydrogen atoms on the platinum surface at potentials more positive than the thermodynamic potential for hydrogen evolution. The charge associated with the Hupd peaks in the CV is directly proportional to the electrochemically active surface area (ECSA) of the platinum in the catalyst. For MoPt3, the analysis of the Hupd region allows for the quantification of the available platinum active sites.

Studies have shown that in Mo-Pt systems, characteristic redox peaks attributed to molybdenum can be observed in the CV, typically between 380 mV and 530 mV. mdpi.com The presence of these peaks confirms an active interface between the platinum nanoparticles and the molybdenum-containing support or alloyed molybdenum. mdpi.com The shape and position of the Hupd peaks can also be influenced by the presence of molybdenum. The interaction between platinum and molybdenum can alter the electronic structure of platinum, which in turn affects the adsorption energy of hydrogen. This can lead to shifts in the peak potentials for hydrogen adsorption and desorption compared to pure platinum.

The CV profiles of MoPt3 can also reveal information about the adsorption and desorption of other species, such as anions from the electrolyte and oxygenated species at higher potentials. The analysis of these features provides a comprehensive understanding of the surface electrochemistry of the MoPt3 catalyst.

Interactive Data Table: Hupd Peak Potentials for Different Catalysts

CatalystAnodic Peak Potential (V vs. RHE)Cathodic Peak Potential (V vs. RHE)
Pt/C0.150.12
MoPt3/C0.180.10

Note: The data in this table is illustrative and intended to represent typical shifts observed in cyclic voltammetry studies.

Electrochemical Impedance Spectroscopy (EIS) for Charge Transfer Processes

Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique used to investigate the kinetics of electrochemical processes, including charge transfer, at the electrode-electrolyte interface. ntnu.edumtxlabsglobal.com By applying a small amplitude AC voltage or current signal over a wide range of frequencies, EIS can deconvolve the various contributions to the total impedance of the system, such as solution resistance, double-layer capacitance, and charge-transfer resistance. mtak.humdpi.com

For MoPt3 electrocatalysts, EIS is particularly valuable for understanding the efficiency of charge transfer during reactions like the hydrogen evolution reaction (HER) and the oxygen reduction reaction (ORR). The charge-transfer resistance (Rct), a key parameter obtained from EIS analysis, is inversely proportional to the rate of the electrochemical reaction. A smaller Rct value indicates faster kinetics and a more efficient catalyst.

In the context of MoPt3, studies have shown that the presence of platinum nanoparticles can enhance the HER performance of materials like MoS2 by increasing the number of charge carriers and facilitating transport. nih.gov EIS analysis of Pt/MoS2 composites has demonstrated that increasing the platinum loading can, up to a certain point, decrease the charge transfer resistance, thereby improving the electrocatalytic activity. nih.gov

The data from an EIS experiment is often visualized as a Nyquist plot, where the imaginary part of the impedance is plotted against the real part. The shape of the Nyquist plot can provide qualitative information about the controlling processes (e.g., kinetic or diffusion control). For a simple electrochemical reaction, the plot often shows a semicircle, the diameter of which corresponds to the charge-transfer resistance. By fitting the EIS data to an appropriate equivalent circuit model, quantitative values for the different impedance elements can be extracted, providing detailed insights into the charge transfer processes occurring at the MoPt3 surface. metrohm.com

Interactive Data Table: Charge Transfer Resistance for Different Catalysts

CatalystCharge Transfer Resistance (Ω)
Pt/C50
MoPt3/C35

Note: The data in this table is illustrative and represents typical trends observed in EIS studies.

Work Function Characterization and Correlation to Electrocatalysis

The work function, defined as the minimum energy required to remove an electron from the surface of a material to a point in a vacuum, is a critical electronic property that has been shown to correlate with electrocatalytic activity. nih.gov For electrocatalysts like MoPt3, the work function influences the ease of electron transfer between the catalyst and the reacting species, which is a fundamental step in any electrochemical reaction.

The introduction of molybdenum into the platinum lattice can significantly alter the work function of the material. This modification of the electronic structure is a key reason for the enhanced catalytic activity observed in many Pt-Mo systems. A change in the work function can lead to an optimization of the adsorption energies of reaction intermediates. For instance, a higher work function can facilitate the adsorption of electron-donating species, while a lower work function can promote the adsorption of electron-accepting species.

In the context of the oxygen evolution reaction (OER), it has been demonstrated that the catalytic performance of some metal oxides is linearly dependent on their work function, indicating that an accelerated charge transfer process dramatically promotes OER activity. nih.gov The creation of heterophase homojunction structures can induce a built-in electric field due to the work function difference between the two phases, which promotes electron transfer and charge redistribution, ultimately enhancing the catalytic activity. researchgate.net

While direct measurements of the work function of MoPt3 electrocatalysts are not always straightforward, techniques such as Ultraviolet Photoelectron Spectroscopy (UPS) can be employed. The insights gained from work function characterization can guide the rational design of more efficient electrocatalysts by providing a deeper understanding of the electronic factors that govern their performance.

Stability and Durability in Electrochemical Environments

The stability and durability of electrocatalysts are paramount for their practical application in devices such as fuel cells and electrolyzers. MoPt3, like other platinum-based catalysts, is susceptible to degradation in the harsh electrochemical environments encountered during operation. mdpi.com Understanding the degradation mechanisms is crucial for developing strategies to enhance the long-term performance of these materials.

Several degradation pathways can affect Pt-based electrocatalysts. These include the dissolution of platinum, particularly at high potentials, and the corrosion of the carbon support material, which can lead to the detachment and agglomeration of catalyst nanoparticles. researchgate.netnih.gov The agglomeration of nanoparticles results in a loss of electrochemically active surface area (ECSA) and, consequently, a decrease in catalytic activity over time.

For bimetallic catalysts like MoPt3, the dissolution of the less noble metal, in this case, molybdenum, can also be a significant degradation mechanism. The leaching of molybdenum from the alloy can alter the electronic structure and surface composition of the catalyst, leading to changes in its activity and stability. However, some studies suggest that the presence of molybdenum can also impart stability. For instance, molybdenum oxides can provide a more stable support for platinum nanoparticles compared to traditional carbon supports, mitigating the effects of carbon corrosion.

Accelerated durability tests (ADTs) are commonly employed to evaluate the long-term stability of electrocatalysts. mdpi.com These tests typically involve subjecting the catalyst to repeated potential cycles between a lower and an upper potential limit. By monitoring the changes in the ECSA and catalytic activity during the ADT, the durability of the catalyst can be assessed. Research on Pt-Ni hollow-structure electrocatalysts has shown good resistance against ADTs, with a smaller drop in specific and mass activity compared to commercial Pt/C catalysts. mdpi.com Similarly, studies on Ni or Pt-modified MoS2 have demonstrated remarkable stability during prolonged hydrogen evolution reaction operation. nih.govresearchgate.net

Theoretical Modeling and Computational Insights for Molybdenum Platinum 1/3

First-Principles Calculations for Catalytic Activity Prediction

First-principles calculations, primarily based on Density Functional Theory (DFT), are a cornerstone of computational catalysis. These methods solve the quantum mechanical equations governing the electrons in the system, providing a highly detailed description of the material's properties without relying on empirical parameters. For Mo-Pt systems, these calculations are crucial for predicting catalytic activity by examining the energetics of elementary reaction steps.

The adsorption of reactants onto a catalyst surface is the initial and often rate-determining step in a heterogeneous catalytic reaction. The strength of this adsorption is a key descriptor of catalytic activity. An ideal catalyst binds reactants strongly enough to activate them but weakly enough to allow for the easy desorption of products. The hydrogen adsorption free energy (ΔGH) is a critical parameter for reactions like the hydrogen evolution reaction (HER). For an optimal HER catalyst, the ΔGH should be close to zero, indicating a balanced interaction. zhao-pku-stem.com

First-principles calculations can precisely determine these adsorption energies. For instance, in a system containing platinum and molybdenum, DFT calculations revealed that the coupling of Pt anti-substitutions with Tellurium (Te) vacancies in a MoTe₂ monolayer could significantly optimize the hydrogen adsorption energy. zhao-pku-stem.com This regulation of electronic structure and adsorption energy is a direct result of the interaction between the two metal atoms. zhao-pku-stem.com

The calculation of adsorption energy (Eads) typically follows the formula: Eads = Etotal - (Eslab + Emolecule) Where Etotal is the energy of the combined system (molecule adsorbed on the catalyst slab), Eslab is the energy of the clean catalyst surface, and Emolecule is the energy of the isolated molecule in the gas phase. A negative adsorption energy value indicates that the adsorption process is favorable.

SystemAdsorbateCalculated Adsorption Energy (eV)Computational Method
Pt₃Y(111) - Pt siteH-2.80PBE-DFT
Pt₃Y(111) - Y siteH-0.81PBE-DFT
PtTe-MoTe₂ - Mo site (with vacancies)H-0.43 (ΔGH*)First-Principles

This table presents representative adsorption energy values calculated for related bimetallic systems, illustrating how first-principles calculations are used to predict preferential adsorption sites and catalytic activity. The Pt₃Y system demonstrates the failure of simpler models like the d-band center theory in some cases, highlighting the predictive power of detailed DFT calculations. arxiv.org

In Mo-Pt systems, the interaction between molybdenum and platinum can significantly alter the binding energies of intermediates compared to the pure metal surfaces. For example, molybdenum oxides can interact with platinum, creating stable Pt-Mo bonds that modify the electronic properties of the Pt sites. researchgate.net This modification influences how strongly intermediates, such as CO in CO oxidation, bind to the surface. Analysis of the Mo 3d binding energies via techniques like X-ray Photoelectron Spectroscopy (XPS) can provide experimental validation for the calculated electronic effects. researchgate.net

Accurate computation of these binding energies is essential for constructing reliable reaction energy profiles and understanding catalyst behavior. nih.gov The goal is to find a catalyst composition that provides "just right" binding for all key intermediates, avoiding overly strong binding that could lead to catalyst poisoning or overly weak binding that results in low reactivity.

Molecular Orbital and Electronic Structure Descriptors

To understand the origins of the calculated adsorption and binding energies, it is essential to analyze the electronic structure of the catalyst. Descriptors derived from molecular orbital (MO) theory and electronic charge distribution provide a deeper understanding of the bonding between the catalyst and adsorbates.

Molecular Orbital (MO) theory describes the formation of chemical bonds through the combination of atomic orbitals to form molecular orbitals, which extend over the entire molecule or system. When a molecule adsorbs on a metal surface, its orbitals interact with the electronic bands of the metal, leading to the formation of new bonding and anti-bonding states. libretexts.org

The analysis of these interactions, often visualized through the partial density of states (PDOS), reveals the nature of the chemical bond. For a Mo-Pt catalyst, the d-orbitals of both molybdenum and platinum play a crucial role in catalysis. The energy, shape, and occupancy of these orbitals determine the strength and nature of the interaction with adsorbates. Computational studies can analyze how the d-bands of Pt and Mo combine in the alloy, leading to a modified electronic structure that can be more favorable for catalysis than either metal alone. zhao-pku-stem.com For instance, the introduction of molybdenum can modify the d-band center of platinum, a well-known descriptor for catalytic activity, thereby tuning the binding of intermediates. zhao-pku-stem.com

Spin multiplicity and electron distribution are fundamental quantum mechanical properties that influence a material's reactivity. Spin multiplicity is defined as 2S+1, where S is the total spin angular momentum of the electrons in a molecule or on a surface. wikipedia.org For catalytic systems, changes in spin state can occur during a reaction, and accurately determining the ground state spin multiplicity is crucial for correct energy calculations. researchgate.net

Electron distribution, analyzed through charge density difference plots, shows how charge is rearranged upon the formation of the Mo-Pt alloy and upon the adsorption of a molecule. In bimetallic systems, differences in electronegativity lead to charge transfer between the constituent metals. First-principles calculations on Pt-MoTe₂ have shown that the introduction of Pt and surface vacancies leads to significant local lattice distortions and charge density redistribution. zhao-pku-stem.com This charge rearrangement directly impacts the electrostatic interaction with adsorbates and modifies the local reactivity of the surface active sites, ultimately enhancing catalytic performance. zhao-pku-stem.com

DescriptorDefinitionSignificance in Mo-Pt Catalysis
d-band CenterThe energy center of the density of states of the d-electrons.Correlates with the binding energy of adsorbates; Mo can tune the d-band center of Pt.
Spin MultiplicityThe number of possible orientations of the total spin (2S+1).Determines the magnetic state and is essential for accurate energy calculations of the catalyst and reaction intermediates.
Charge Density DifferenceThe redistribution of electron density upon bond formation.Visualizes charge transfer between Mo and Pt and between the catalyst and adsorbate, indicating the nature of the chemical bond.

Simulations of Surface Interactions and Reaction Pathways

While static first-principles calculations provide crucial information about the energetics of individual states, dynamic simulations are necessary to understand the full picture of surface interactions and reaction pathways. These simulations model the movement of atoms over time, allowing for the exploration of reaction mechanisms, diffusion of species on the surface, and the influence of temperature and pressure.

Simulating the interaction of gas-phase molecules with a catalyst surface involves mapping out the potential energy surface (PES) from first-principles calculations. uni-ulm.de The PES represents the energy of the system for all possible atomic configurations. Once the PES is known, various simulation techniques can be employed. uni-ulm.decambridge.org

For a Mo-Pt catalyst, simulations can be used to:

Identify Minimum Energy Paths (MEPs): By mapping the PES, researchers can find the lowest energy pathway for a reaction to proceed from reactants to products. This helps in identifying the reaction mechanism and calculating the activation energy barriers for each elementary step.

Model Catalyst Dynamics: Molecular dynamics (MD) simulations can be used to study the structural and transport properties of the Mo-Pt system, particularly at high temperatures relevant to many catalytic processes. scispace.com

Understand Surface Phenomena: Simulations can model complex surface events such as the diffusion of adsorbates on the catalyst surface, the restructuring of the surface during the reaction, and the mechanism of catalyst deactivation.

These simulations bridge the gap between the microscopic electronic structure and the macroscopic catalytic performance, providing a comprehensive, atom-level understanding of how Mo-Pt catalysts function and guiding the design of next-generation materials.

Validation of Computational Models with Experimental Data

The credibility and predictive power of theoretical models in materials science hinge on their validation against empirical evidence. This process involves comparing the properties of a compound as predicted by computational methods with those determined through laboratory experiments. For Molybdenum-Platinum (1/3), also known as MoPt3, a primary method for this validation is the comparison of fundamental structural parameters, such as the equilibrium lattice constant.

First-principles calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting the structural and electronic properties of intermetallic compounds like MoPt3. However, the accuracy of these predictions is sensitive to the choice of the exchange-correlation functional, which approximates the complex interactions between electrons. Common functionals include the Local Density Approximation (LDA) and the Generalized Gradient Approximation (GGA), with the Perdew-Burke-Ernzerhof (PBE) parameterization being a widely used variant of the latter.

In the case of MoPt3, which crystallizes in the L1₂ cubic structure, DFT calculations have been performed to determine its equilibrium lattice constant. These theoretical predictions can then be benchmarked against values obtained from experimental techniques such as X-ray diffraction (XRD). A study by L. M. Schoeman (2012) provides a direct comparison for MoPt3. The experimentally determined lattice parameter for MoPt3 is reported as 3.97 Å. When modeled computationally using DFT, the choice of functional yields slightly different results. The calculation using the LDA functional predicted a lattice constant of 3.90 Å, which is an underestimation of approximately 1.76% compared to the experimental value. In contrast, the calculation employing the PBE (GGA) functional resulted in a lattice constant of 3.98 Å, an overestimation of just 0.25%.

This comparison highlights a well-documented trend in DFT calculations: LDA tends to overbind, resulting in smaller (underestimated) lattice parameters, while GGA functionals like PBE often correct for this, sometimes leading to a slight overestimation. The close agreement between the PBE functional's prediction and the experimental data for MoPt3 lends confidence to the use of this computational approach for further exploring the properties of this alloy. Discrepancies between computational and experimental values are generally expected and can arise from several factors, including the approximations inherent in the functional, the fact that calculations are typically performed for a perfect crystal at 0 Kelvin, whereas experiments are conducted at finite temperatures and on real samples that may contain defects. stackexchange.com

The following table summarizes the comparison between the theoretical and experimental lattice constants for MoPt3.

Interactive Data Table: Comparison of MoPt3 Lattice Constants

MethodFunctionalLattice Constant (Å)Deviation from Experimental (%)
Experimental-3.970.00
Computational (DFT)LDA3.90-1.76
Computational (DFT)PBE (GGA)3.98+0.25

Surface Chemistry and Interfacial Phenomena on Molybdenum Platinum 1/3

Adsorption Mechanisms of Key Reactants and Intermediates

The efficacy of a catalyst is fundamentally linked to its ability to adsorb reactant molecules and facilitate the formation of intermediate species. In Mo-Pt systems, the presence of molybdenum significantly alters the adsorption properties of the platinum surface.

Carbon monoxide is a common poison for platinum-based catalysts, as it strongly adsorbs to Pt active sites and hinders the adsorption of other reactants. Research into Mo-doped Pt clusters has demonstrated that the inclusion of molybdenum can mitigate CO poisoning. The presence of molybdenum modifies the electronic structure of platinum, which can weaken the Pt-CO bond. This facilitates the oxidative removal of adsorbed CO at lower potentials, thereby freeing up active sites for other reactions. physchemres.org

Studies on Mo-Pt electrocatalysts have shown that CO oxidation is initiated at significantly lower potentials (around 100 mV) on surfaces where a partial monolayer of Mo(IV) species is present. researchgate.net This suggests that the molybdenum species play a direct role in the CO oxidation mechanism, likely through a bifunctional pathway where molybdenum oxides provide the oxygen species necessary for CO oxidation. It has been observed that after oxidizing the molybdenum to the +6 state, the low-potential CO oxidation is no longer observable, but the catalyst can be reactivated by reducing the molybdenum back to the +4 state. researchgate.net

The interaction between platinum and molybdenum oxides is crucial for this enhanced CO tolerance. acs.org The presence of molybdenum oxides can facilitate the chemical surface reaction of adsorbed CO, leading to improved performance in reactions where CO is a byproduct or impurity. acs.org

Table 1: Effect of Molybdenum on CO Adsorption on Platinum Surfaces

FeaturePure PlatinumMolybdenum-Doped Platinum
CO Oxidation Potential HigherSignificantly Lower (~100 mV) researchgate.net
Pt-CO Bond Strength StrongWeaker physchemres.org
CO Tolerance LowEnhanced physchemres.orgresearchgate.net
Mechanism for CO Removal Primarily electrochemical oxidationBifunctional mechanism involving Mo oxides acs.org

The adsorption of hydrogen on the catalyst surface is a key step in many hydrogenation and dehydrogenation reactions. In electrochemical systems, this is often studied through the underpotential deposition of hydrogen (Hupd). For a MoPt3 alloy, potentiodynamic studies have been conducted to understand the thermodynamics of Hupd. researchgate.net

The Gibbs free energy of adsorption for hydrogen (ΔG°ads(Hupd)) on a MoPt3 electrode was found to vary with surface coverage, starting from approximately -16 ± 3 kJ mol⁻¹ at zero coverage (θ=0). researchgate.net The increase in ΔG°ads(Hupd) with increasing surface coverage indicates repulsive interactions between the adsorbed hydrogen adatoms. researchgate.net

From the temperature dependence of the Gibbs energy, the enthalpy (ΔH°ads) and entropy (ΔS°ads) of adsorption at zero coverage were determined to be -60.9 kJ mol⁻¹ and -151 J mol⁻¹K⁻¹, respectively. researchgate.net The enthalpy of adsorption is directly related to the strength of the bond between the metal surface and the adsorbed hydrogen (M-H bond energy). For the MoPt3 alloy at zero coverage, the M-H bond energy was calculated to be 279 kJ mol⁻¹. researchgate.net This value is significant as it indicates a strong interaction between the alloy surface and hydrogen, which is a prerequisite for high catalytic activity in reactions involving hydrogen activation. However, due to lateral repulsion, the M-Hupd bond energy decreases as the surface coverage increases. researchgate.net

Table 2: Thermodynamic Data for Hydrogen Adsorption on MoPt3 Alloy

Thermodynamic ParameterValue
Gibbs Free Energy of Adsorption (ΔG°ads) at θ=0 -16 ± 3 kJ mol⁻¹ researchgate.net
Enthalpy of Adsorption (ΔH°ads) at θ=0 -60.9 kJ mol⁻¹ researchgate.net
Entropy of Adsorption (ΔS°ads) at θ=0 -151 J mol⁻¹K⁻¹ researchgate.net
M-H Bond Energy at θ=0 279 kJ mol⁻¹ researchgate.net

Surface Activation and Deactivation Processes

The long-term performance of a catalyst is governed by its ability to maintain an active surface under reaction conditions. Both activation and deactivation processes can occur on the surface of Mo-Pt catalysts.

Molybdenum oxides play a multifaceted role in the catalytic activity of Mo-Pt systems. The presence of molybdenum oxide species on the surface can significantly enhance catalytic performance. For instance, in the water-gas shift reaction, MoOx species are believed to promote the activation of water. bohrium.com

The oxidation state of molybdenum is a critical factor. As mentioned earlier, Mo(IV) species are active in the low-potential oxidation of CO, while Mo(VI) species are not. researchgate.net The formation of different molybdenum oxide species, such as MoO2 (Mo⁴⁺), Mo4O11 (Mo⁵⁺), and MoO3 (Mo⁶⁺), can occur on the catalyst surface during reaction. acs.org The reducibility of these oxide species is linked to the catalytic activity, with more easily reducible species often leading to higher performance. acs.org

However, the formation of certain molybdenum oxides can also lead to deactivation. For example, crystalline MoO3 has been associated with lower activity and can hinder the regeneration of the catalyst. researchgate.net In contrast, well-dispersed polymolybdates are linked to higher activity. researchgate.net The interaction between molybdenum oxides and the support material can also influence stability, with the potential formation of inactive phases like Al2(MoO4)3 on alumina (B75360) supports under certain conditions. researchgate.net

Synergistic Effects in Molybdenum-Platinum Systems

The enhanced catalytic performance of Mo-Pt alloys compared to their individual components is a hallmark of synergistic effects. This synergy arises from a combination of electronic and geometric modifications.

The "ligand effect" describes the change in the electronic properties of platinum due to the presence of molybdenum. This can alter the d-band center of platinum, which in turn modifies the adsorption energies of reactants and intermediates. physchemres.org For instance, a downward shift in the d-band center can weaken the adsorption of species like CO, leading to improved CO tolerance.

The "bifunctional mechanism" is another key synergistic effect, particularly in reactions involving oxygenated species. In this mechanism, platinum sites are responsible for adsorbing one reactant (e.g., CO or an organic molecule), while molybdenum oxide species provide a source of oxygen (e.g., from water activation) to facilitate the reaction. This is a widely accepted explanation for the enhanced CO tolerance of Mo-Pt catalysts. physchemres.org

Research Directions and Future Perspectives for Molybdenum Platinum 1/3 Intermetallics

Exploration of Novel Synthesis Routes for Tailored Structures

The precise control over the atomic arrangement and morphology of MoPt3 intermetallics is paramount for harnessing their unique properties. Future research will likely pivot towards developing synthesis methodologies that offer atomic-level precision, moving beyond traditional alloying techniques.

One promising direction is the use of organometallic precursors in controlled decomposition and co-reduction processes. For instance, the decomposition of molybdenum hexacarbonyl (Mo(CO)6) can facilitate the formation of binary and ternary Pt-based alloy nanoparticles with various morphologies. mdpi.com The use of single-source precursors, where Mo and Pt are present in the desired 1:3 ratio within a single molecule, could offer an elegant route to stoichiometric control and uniform nanoparticle formation.

Another avenue lies in vapor deposition techniques , such as atomic layer deposition (ALD). ALD allows for the layer-by-layer growth of thin films with exceptional conformity and thickness control, which could be adapted for the synthesis of ordered MoPt3 films or coatings on catalyst supports. wayne.edu

Furthermore, solution-phase synthesis methods , including colloidal and hydrothermal techniques, will continue to be refined. These methods allow for the tuning of nanoparticle size, shape, and composition by adjusting parameters like temperature, precursor concentration, and the type of surfactants and reducing agents used. mdpi.com A facile one-pot Mo(CO)6-assisted synthetic approach has already shown success in developing binary and ternary Pt-based alloy nanoparticles with varied morphologies. mdpi.com

Future synthesis strategies will aim to produce MoPt3 with specific crystalline facets exposed, as different crystallographic orientations can exhibit distinct catalytic activities. The synthesis of complex morphologies, such as concave nanostructures or high-index faceted nanoparticles, could lead to a higher density of catalytically active sites.

Synthesis MethodPotential Advantages for MoPt3Key Research Focus
Organometallic Precursor Decomposition High purity, stoichiometric control, potential for complex morphologies. mdpi.comDesign of novel single-source precursors, understanding decomposition pathways.
Atomic Layer Deposition (ALD) Precise thickness control, conformal coatings, ordered film growth. wayne.eduDevelopment of suitable Mo and Pt precursors, optimization of deposition parameters.
Solution-Phase Synthesis Tunable nanoparticle size and shape, scalability. mdpi.comControl over nucleation and growth kinetics, use of structure-directing agents.
Microwave-Assisted Synthesis Rapid heating, uniform nucleation, enhanced reaction rates.Exploration of solvent and precursor compatibility, scaling up processes.

Advanced Characterization of Dynamic Surface Processes

Understanding the surface structure and its dynamic changes under reaction conditions is crucial for elucidating the catalytic mechanisms of MoPt3. Future research will increasingly rely on a suite of advanced, in-situ, and operando characterization techniques to probe these processes in real-time.

Synchrotron-based techniques , such as X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS), will continue to be vital for determining the electronic structure, oxidation states, and local coordination environment of Mo and Pt atoms. acs.orgacs.org In-situ XAS can track changes in the catalyst structure during reactions, providing insights into activation, deactivation, and reaction intermediates. acs.org

High-resolution microscopy techniques are indispensable for visualizing the atomic arrangement and morphology. Aberration-corrected Scanning Transmission Electron Microscopy (STEM) coupled with Energy-Dispersive X-ray Spectroscopy (EDS) allows for atomic-resolution imaging and elemental mapping of individual nanoparticles, revealing details about elemental segregation and the formation of ordered intermetallic phases.

Scanning Probe Microscopy (SPM) , including Scanning Tunneling Microscopy (STM) and Atomic Force Microscopy (AFM), can provide detailed information about the surface topography and electronic properties of MoPt3 single crystals or well-defined films. These techniques can be used to study the adsorption of reactants and the formation of surface intermediates at the atomic scale.

Future efforts will focus on combining multiple characterization techniques to obtain a holistic understanding of the catalyst's behavior. For example, correlating in-situ spectroscopy with simultaneous activity measurements can directly link structural changes to catalytic performance.

Characterization TechniqueInformation Gained for MoPt3Future Research Direction
In-situ/Operando XAS/XPS Electronic structure, oxidation states, local coordination. acs.orgacs.orgTime-resolved studies to capture transient species, application under realistic reaction conditions.
Aberration-Corrected STEM-EDS Atomic structure, elemental distribution, morphology.3D reconstruction of nanoparticles, tracking atomic-scale restructuring.
Scanning Probe Microscopy (STM/AFM) Surface topography, adsorption sites, electronic properties.Studies on well-defined model surfaces, investigation of single-atom catalysis.
Environmental TEM (ETEM) Real-time imaging of catalyst under gas and temperature stimuli.Observing dynamic changes in nanoparticle shape and surface structure during catalysis.

Multi-Scale Computational Modeling for Predictive Design

Computational modeling, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the properties of catalytic materials. pitt.edu For MoPt3 intermetallics, multi-scale modeling approaches will be crucial for accelerating their design and optimization.

At the quantum mechanical level , DFT calculations can be used to investigate the electronic structure, surface energies, and adsorption properties of different MoPt3 facets. These calculations can help identify the most stable surface terminations and predict the preferred adsorption sites for various reactants and intermediates. nih.gov Studies on Pt-Mo nanoparticles have shown that CO adsorption and dissociation energies are highly dependent on the composition. nih.govnih.gov

Kinetic Monte Carlo (kMC) simulations, parameterized with data from DFT calculations, can be employed to model the dynamic behavior of the catalyst surface over longer timescales. This approach can predict reaction rates, catalyst stability, and the evolution of the catalyst morphology under reaction conditions.

Machine learning (ML) is emerging as a powerful tool to accelerate the discovery of new materials. ML models can be trained on large datasets from DFT calculations to predict the properties of new Mo-Pt compositions and structures, significantly reducing the computational cost of screening potential candidates. acs.org

The integration of these computational techniques will enable a "digital twin" approach to catalyst design, where the performance of virtual MoPt3 catalysts can be simulated and optimized before their experimental synthesis and testing.

Modeling TechniqueApplication for MoPt3Future Research Focus
Density Functional Theory (DFT) Electronic structure, adsorption energies, reaction barriers. nih.govAccurate modeling of solvated interfaces, investigation of excited-state properties for photocatalysis.
Kinetic Monte Carlo (kMC) Prediction of reaction kinetics and surface evolution.Development of more complex reaction networks, incorporation of support effects.
Machine Learning (ML) High-throughput screening of compositions, prediction of catalytic activity. acs.orgDevelopment of robust and transferable models, integration with experimental data.
Molecular Dynamics (MD) Simulation of nanoparticle stability and surface dynamics at finite temperatures.Investigation of sintering and segregation phenomena, modeling of catalyst-support interactions.

Integration into Next-Generation Catalytic Systems

Future research will focus on the design of advanced catalyst supports that can enhance the stability and activity of MoPt3 nanoparticles. Materials with high surface area and strong metal-support interactions, such as doped metal oxides or nanostructured carbons, can help prevent nanoparticle agglomeration and modify the electronic properties of the MoPt3.

Furthermore, the concept of single-atom catalysis , where individual Pt atoms are dispersed on a Mo or molybdenum oxide support, could be extended to create highly efficient and cost-effective catalysts. The strong interaction between the single atoms and the support can lead to unique electronic properties and catalytic activities.

The integration of MoPt3 into electrocatalytic systems , such as fuel cells and electrolyzers, is a particularly promising area. Mo-modified Pt nanoalloys have already demonstrated excellent performance in the hydrogen evolution reaction (HER), oxygen reduction reaction (ORR), and methanol oxidation reaction (MOR). acs.org Future work will focus on optimizing the electrode architecture and understanding the role of Mo in enhancing the durability and poison resistance of Pt-based electrocatalysts. nikalyte.com

Catalytic SystemRole of MoPt3Future Research Direction
Heterogeneous Catalysis Active phase for various chemical transformations.Design of catalyst supports with strong metal-support interactions, development of hierarchical structures.
Electrocatalysis Electrode material for fuel cells, water splitting, etc. acs.orgOptimization of electrode architecture, enhancing stability in harsh electrochemical environments.
Photocatalysis Co-catalyst for light-driven reactions.Integration with semiconductor materials, understanding charge transfer dynamics.
Membrane Reactors Catalytically active component in integrated reaction and separation systems.Development of stable and selective MoPt3-containing membranes.

Fundamental Understanding of Structure-Activity Relationships

A deep understanding of the relationship between the atomic and electronic structure of MoPt3 and its catalytic activity is the cornerstone for the rational design of improved catalysts. Future research will aim to establish clear and quantitative structure-activity relationships.

The electronic effect of molybdenum on platinum is a key aspect to investigate. The addition of Mo can modify the d-band center of Pt, which in turn affects the adsorption strength of reactants and intermediates. nih.gov By tuning the Mo:Pt ratio, it may be possible to optimize the binding energies for specific reactions, following the principles of Sabatier's principle.

The geometric or ensemble effect also plays a crucial role. The specific arrangement of Mo and Pt atoms on the catalyst surface can create unique active sites that are not present in the pure metals. For example, the presence of Mo-Pt ensembles may facilitate bond activation or prevent the adsorption of poisoning species.

Correlating detailed structural and electronic characterization with precise measurements of catalytic activity and selectivity will be essential. This can be achieved by using well-defined model catalysts, such as single crystals or size- and shape-selected nanoparticles, in combination with kinetic studies.

The insights gained from these fundamental studies will provide the guiding principles for the design of the next generation of MoPt3 catalysts with enhanced performance for a wide range of chemical transformations.

Structural/Electronic FactorInfluence on Catalytic ActivityResearch Approach
d-band Center of Pt Modifies adsorption energies of reactants and intermediates. nih.govCorrelate DFT calculations with XPS and catalytic testing.
Surface Atomic Arrangement Creates unique active sites, influences reaction pathways.Use of model catalysts (e.g., single crystals) and surface-sensitive techniques.
Nanoparticle Size and Shape Affects the number of low-coordinated sites and surface strain.Systematic studies with well-defined nanoparticles and correlation with activity.
Metal-Support Interaction Can induce charge transfer and stabilize active phases.Characterization of the interface and its effect on electronic properties and catalytic performance.

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